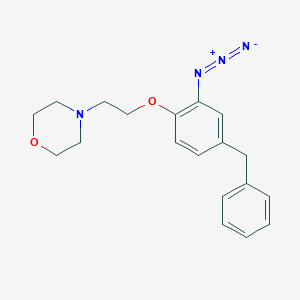

((2-Azido-4-benzyl)phenoxy)-N-ethylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

((2-Azido-4-benzyl)phenoxy)-N-ethylmorpholine, commonly known as ABPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPEM is a versatile compound that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Wirkmechanismus

The mechanism of action of ABPEM is based on its ability to undergo a photochemical reaction upon exposure to light. Upon absorption of light, ABPEM undergoes a homolytic cleavage of the azido group, which generates a highly reactive nitrene intermediate. The nitrene intermediate can then react with a variety of functional groups, such as alkenes, alkynes, and aromatic rings, to form covalent bonds. The selectivity and efficiency of the reaction depend on the nature of the functional groups and the reaction conditions.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of ABPEM depend on its specific application and the target biomolecules. In bioorthogonal chemistry, ABPEM can label biomolecules without affecting their structure or function, which allows for the visualization and tracking of biomolecules in living cells and organisms. In drug delivery, ABPEM can release the active drug selectively and locally, which reduces the systemic toxicity and improves the therapeutic efficacy. In photoaffinity labeling, ABPEM can identify the binding partners of a target protein, which allows for the characterization of protein-protein and protein-ligand interactions.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ABPEM in lab experiments include its versatility, selectivity, and efficiency. ABPEM can be synthesized using different methods and can react with a variety of functional groups, which allows for its use in different applications. ABPEM can also react selectively and efficiently with the target functional groups, which reduces the background noise and improves the signal-to-noise ratio. The limitations of using ABPEM in lab experiments include its potential toxicity, instability, and low solubility. ABPEM can generate reactive intermediates that can damage biomolecules and cells, which requires careful handling and optimization of the reaction conditions. ABPEM can also decompose or degrade over time, which reduces its yield and purity. ABPEM can also have low solubility in some solvents, which limits its use in certain applications.

Zukünftige Richtungen

The future directions for research on ABPEM include the development of new synthesis methods, the optimization of the reaction conditions, the characterization of its biochemical and physiological effects, and the exploration of its potential applications in different fields. The development of new synthesis methods can improve the yield and purity of ABPEM and reduce the cost and time of synthesis. The optimization of the reaction conditions can improve the selectivity and efficiency of the reaction and reduce the potential toxicity and instability of ABPEM. The characterization of its biochemical and physiological effects can provide insights into its mechanism of action and its potential advantages and limitations for different applications. The exploration of its potential applications in different fields can expand its versatility and impact on scientific research.

Synthesemethoden

ABPEM can be synthesized using different methods, including the reaction of 4-bromobenzyl alcohol with 2-azido-1-(ethylmorpholin-2-yl)ethanone in the presence of a base, or the reaction of 4-bromobenzyl chloride with 2-azido-N-ethylmorpholine in the presence of a base and a solvent. The yield and purity of ABPEM can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Wissenschaftliche Forschungsanwendungen

ABPEM has been studied for its potential applications in various fields, including bioorthogonal chemistry, drug delivery, and photoaffinity labeling. In bioorthogonal chemistry, ABPEM can be used as a bioorthogonal handle to label biomolecules selectively and efficiently. In drug delivery, ABPEM can be used as a prodrug that can be activated by light or enzymes to release the active drug. In photoaffinity labeling, ABPEM can be used as a photoaffinity probe to identify the binding partners of a target protein.

Eigenschaften

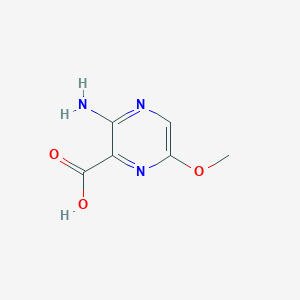

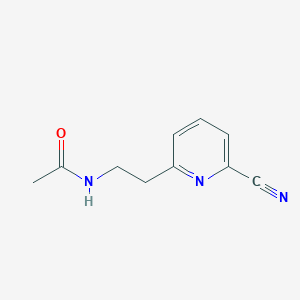

CAS-Nummer |

130755-08-7 |

|---|---|

Produktname |

((2-Azido-4-benzyl)phenoxy)-N-ethylmorpholine |

Molekularformel |

C19H22N4O2 |

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

4-[2-(2-azido-4-benzylphenoxy)ethyl]morpholine |

InChI |

InChI=1S/C19H22N4O2/c20-22-21-18-15-17(14-16-4-2-1-3-5-16)6-7-19(18)25-13-10-23-8-11-24-12-9-23/h1-7,15H,8-14H2 |

InChI-Schlüssel |

ABBJOTASRNYZOE-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)N=[N+]=[N-] |

Kanonische SMILES |

C1COCCN1CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)N=[N+]=[N-] |

Andere CAS-Nummern |

130755-08-7 |

Synonyme |

((2-azido-4-benzyl)phenoxy)-N-ethylmorpholine azido-MBPE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

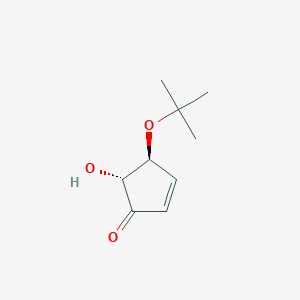

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)